molecular formula C12H14N4O2 B8579003 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile

5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile

Cat. No.: B8579003
M. Wt: 246.27 g/mol
InChI Key: XKFRGAJAIMAFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile is an organic compound that features a piperazine ring substituted with a methyl group and a nitrobenzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile typically involves the reaction of 4-methylpiperazine with 2-nitrobenzenecarbonitrile under specific conditions. One common method involves the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and piperazine ring make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile

InChI

InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)11-2-3-12(16(17)18)10(8-11)9-13/h2-3,8H,4-7H2,1H3

InChI Key

XKFRGAJAIMAFJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Fluoro-2-nitrobenzenecarbonitrile (1.02 eq) and N-methylpiperazine (1.0 eq) were dissolved in NMP. Triethylamine (2.1 eq) was added, and the resulting solution heated at 100° C. for 1 hour. The solution was cooled to room temperature and poured into H2O. A precipitate formed which was filtered to yield the desired product as a green solid. LC/MS m/z 247.3 (MH+), Rf 1.46 minutes.
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